molecular formula C12H14ClNO2S B5857662 2-((4-chlorophenyl)thio)-1-morpholinoethan-1-one

2-((4-chlorophenyl)thio)-1-morpholinoethan-1-one

Cat. No.: B5857662
M. Wt: 271.76 g/mol
InChI Key: DCTFZTBAZMXMFI-UHFFFAOYSA-N
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Future Directions

The future directions for the study of “4-{[(4-chlorophenyl)thio]acetyl}morpholine” could involve further exploration of its potential antimicrobial and anticancer properties, as suggested by studies on similar compounds . Additionally, more research could be conducted to determine its physical and chemical properties, synthesis methods, and safety profile.

Preparation Methods

The synthetic routes and reaction conditions for WAY-380153 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including the use of appropriate solvents, reagents, and catalysts to achieve the desired chemical structure.

Chemical Reactions Analysis

WAY-380153 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-380153 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an FKBP12 inhibitor, which makes it valuable in studies related to protein folding and cellular signaling pathways . It is also used in the development of new therapeutic agents and in the study of diseases where FKBP12 plays a critical role.

Comparison with Similar Compounds

WAY-380153 is unique in its specific inhibition of FKBP12. Similar compounds include:

    Rapamycin: Another FKBP12 inhibitor, but with a broader range of effects.

    Tacrolimus: Also inhibits FKBP12 but is primarily used as an immunosuppressant.

WAY-380153 is distinct in its specificity and is primarily used in research settings rather than clinical applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTFZTBAZMXMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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